molecular formula C18H15N3O3S3 B2928549 3,4-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide CAS No. 441290-73-9

3,4-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide

Cat. No.: B2928549
CAS No.: 441290-73-9
M. Wt: 417.52
InChI Key: PTCIEASBEMLZPM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a complex tricyclic core structure with sulfur and nitrogen heteroatoms. The tricyclic system, 3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-pentaene, is substituted at position 11 with a methylsulfanyl group and at position 4 with a 3,4-dimethoxybenzamide moiety. While specific data on its physical properties (e.g., melting point, solubility) or biological activity are unavailable in the provided evidence, its structural analogs suggest relevance in drug discovery pipelines.

Properties

IUPAC Name

3,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S3/c1-23-12-7-4-9(8-13(12)24-2)16(22)21-17-19-10-5-6-11-15(14(10)26-17)27-18(20-11)25-3/h4-8H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCIEASBEMLZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazatricyclo system: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxy groups: This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the sulfanyl group: This step typically involves the use of thiolating agents like thiourea or sodium sulfide.

    Coupling with benzamide: The final step involves the coupling of the intermediate with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The table below highlights key structural and functional differences between the target compound and related tricyclic or benzamide derivatives:

Compound Name / ID Molecular Formula Core Structure Key Substituents Notes
Target Compound Not explicitly provided 3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶] 11-(methylsulfanyl), 4-(3,4-dimethoxybenzamide) Hypothesized to exhibit protease or kinase inhibition based on analogs .
N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaen-7-amine C₂₂H₁₉N₅O₄S₂ 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶] 10-(4-methylbenzenesulfonyl), 7-(3,4-dimethoxyphenylamine) Lacks biological data; sulfonyl group may enhance metabolic stability.
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide C₁₈H₁₃N₂O₃S Dioxothiazolidine 4-benzamide with conjugated thiazolidinone Common in antidiabetic or anti-inflammatory agents; no direct tricyclic core.
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene C₂₃H₁₈N₆O 3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶] 12-(4-methoxyphenyl), 10-phenyl Nitrogen-rich core; potential for DNA intercalation or metal coordination.
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one C₁₈H₁₄N₂O₂S₂ Tetracyclic dithia-aza 9-(4-methoxyphenyl), ketone at position 4(8) Enhanced rigidity may improve target selectivity.

Biological Activity

Chemical Structure and Properties

This compound features a unique structure characterized by multiple functional groups which may contribute to its biological activity. The presence of methoxy groups and a sulfur-containing moiety suggests potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₂O₂S₂

IUPAC Name

  • IUPAC Name : 3,4-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors similar to other benzamide derivatives.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit various pharmacological effects:

  • Antidepressant Effects : Some related compounds have shown efficacy in modulating serotonin receptors, which could suggest similar potential for the studied compound.
  • Antimicrobial Properties : The sulfur-containing moiety may enhance antimicrobial activity due to its ability to disrupt microbial cell membranes.

Case Studies and Research Findings

  • Study on Antidepressant Activity :
    • A study exploring the structure-activity relationship of related benzamides indicated that modifications can lead to increased affinity for serotonin receptors .
    • Compounds that target both serotonin and norepinephrine transporters have shown promise in treating mood disorders.
  • Antimicrobial Activity :
    • Research into sulfur-containing compounds has demonstrated their effectiveness against a range of pathogens, suggesting that the studied compound may possess similar properties.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntidepressantLu AA21004Serotonin receptor modulation
AntimicrobialVarious sulfur compoundsDisruption of microbial membranes
Enzyme InhibitionBenzamide derivativesCompetitive inhibition of metabolic enzymes

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